4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid is an organic compound belonging to the class of pyrimidinecarboxylic acids and derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine. For example, the reaction of ethyl acetoacetate with guanidine under basic conditions can yield a pyrimidine derivative.
Amination: The introduction of the 3-methylphenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting the pyrimidine derivative with 3-methylaniline in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the amine with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acid derivatives, while reduction may produce amino alcohols or other reduced forms.
Scientific Research Applications
4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of anti-inflammatory, antiviral, and anticancer agents.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(2-methylphenyl)amino]pyrimidine-5-carboxylic acid
- 4-[(3-chlorophenyl)amino]pyrimidine-5-carboxylic acid
Uniqueness
4-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid is unique due to the specific positioning of the 3-methylphenylamino group, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in forming derivatives and conjugates for various applications.
Properties
CAS No. |
16100-44-0 |
---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.2 |
Purity |
95 |
Origin of Product |
United States |
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